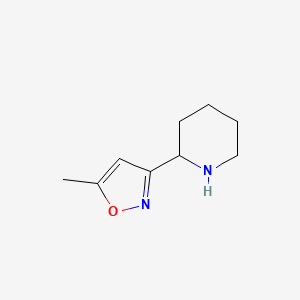

2-(5-Methyl-1,2-oxazol-3-yl)piperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-piperidin-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXVVIQOTFWZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676291 | |

| Record name | 2-(5-Methyl-1,2-oxazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211509-70-4 | |

| Record name | 2-(5-Methyl-1,2-oxazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemodiversity

Retrosynthetic Analysis of the 2-(5-Methyl-1,2-oxazol-3-yl)piperidine Skeleton

A retrosynthetic analysis of the target structure reveals several potential disconnection points, leading to distinct synthetic strategies. The most logical disconnections are at the bonds forming the heterocyclic rings or the C-C bond linking them.

Disconnection A (Oxazole Ring): Cleavage of the O-N and C=N bonds of the oxazole (B20620) ring suggests a strategy based on the cyclization of a precursor already containing the piperidine (B6355638) moiety. This approach would involve a piperidine-2-carboxamide derivative or a related β-dicarbonyl equivalent reacting with hydroxylamine or its derivative. This falls under the category of "Approaches via Oxazole Ring Construction."

Disconnection B (Piperidine Ring): An alternative disconnection involves breaking the C-N and C-C bonds of the piperidine ring. This strategy starts with a pre-formed 3-substituted-5-methyl-1,2-oxazole and focuses on constructing the piperidine ring onto it. This corresponds to "Approaches via Piperidine Ring Formation," which could involve methods such as the reduction of a corresponding pyridine (B92270) or intramolecular cyclization. nih.gov

Disconnection C (Convergent Approach): A third possibility is to disconnect the C2-C3' bond between the two rings. This leads to a convergent synthesis where a suitable piperidine-based nucleophile (or electrophile) is coupled with an oxazole-based electrophile (or nucleophile). This strategy is often highly efficient as it allows for the separate synthesis and optimization of the two heterocyclic fragments before their final assembly.

These primary disconnections form the basis for the diverse synthetic methodologies developed to access the this compound core and its analogues.

**2.2. Development and Optimization of Classical Synthetic Routes to the Core Structure

Classical synthetic organic chemistry provides a robust toolbox for the construction of the target scaffold, with strategies focusing on the sequential or convergent assembly of the two heterocyclic rings.

In this linear synthetic approach, the piperidine ring serves as the foundational scaffold upon which the 5-methyl-1,2-oxazole ring is constructed. A common method involves the transformation of a pipecolic acid derivative.

The synthesis can commence from N-protected pipecolic acid, which is converted into a β-ketoester. This intermediate can then undergo condensation with hydroxylamine to form the oxazole ring. A key step is the generation of the 1,3-dicarbonyl synthon from the carboxylic acid.

Illustrative Reaction Scheme:

Activation and Claisen Condensation: N-protected pipecolic acid is converted to its methyl ester and subsequently treated with a source of acetate, such as the enolate of ethyl acetate, in a Claisen condensation to yield the corresponding β-ketoester.

Oxazole Formation: The resulting β-ketoester is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The initial condensation forms an oxime, which then cyclizes and dehydrates to afford the this compound skeleton.

Another established method for isoxazole (B147169) synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net In this context, the piperidine moiety would be attached to the nitrile oxide or the alkyne component prior to the cycloaddition step.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | N-Boc-pipecolic acid methyl ester, Ethyl acetate | Sodium ethoxide, Toluene, reflux | N-Boc-2-(3-ethoxy-3-oxopropanoyl)piperidine |

| 2 | N-Boc-2-(3-ethoxy-3-oxopropanoyl)piperidine | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, reflux | N-Boc-2-(5-methyl-1,2-oxazol-3-yl)piperidine |

This strategy begins with a pre-functionalized 5-methyl-1,2-oxazole and focuses on the construction of the piperidine ring. One of the most effective methods for synthesizing piperidines is the hydrogenation of substituted pyridines. nih.govnih.gov

The synthesis would start with a compound like 2-(5-methyl-1,2-oxazol-3-yl)pyridine. The catalytic hydrogenation of this precursor can lead to the desired piperidine ring. The choice of catalyst and reaction conditions is critical to achieve high yields and, in stereoselective syntheses, to control the diastereoselectivity.

Catalytic Hydrogenation Conditions:

| Catalyst | Pressure (H₂) | Solvent | Temperature | Outcome |

| PtO₂ (Adam's catalyst) | 50 psi | Acetic Acid | Room Temp. | High yield of the piperidine product. |

| Rh/C | 100 psi | Methanol | 50 °C | Effective for pyridine ring reduction. |

| Borenium catalysts | - (Hydrosilylation) | Dichloromethane | Room Temp. | Can offer alternative selectivity. nih.gov |

Another powerful method is intramolecular cyclization. For instance, an oxazole derivative bearing a suitable amino-alkene or amino-aldehyde tether can be induced to cyclize. Intramolecular aza-Michael additions or reductive aminations are common reactions to achieve this transformation, providing a high degree of control over the piperidine ring's substitution pattern. nih.gov

Divergent Synthesis: Divergent strategies are valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. A common intermediate, such as N-Boc-2-(3-ethoxy-3-oxopropanoyl)piperidine (from section 2.2.1), could be used divergently. While reaction with hydroxylamine yields the 5-methyl-1,2-oxazole, reaction with other reagents like hydrazine or substituted hydrazines could lead to pyrazole-containing analogues, allowing for rapid exploration of the chemical space around the core scaffold.

Stereoselective Synthesis and Enantiomeric Control

The piperidine ring in the target molecule contains a stereocenter at the C2 position. The synthesis of single enantiomers is paramount for pharmaceutical applications, necessitating the use of asymmetric synthesis techniques.

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantiomeric purity. In the context of this compound synthesis, it can be applied during the formation of the piperidine ring.

Asymmetric Hydrogenation: The catalytic hydrogenation of a 2-(5-methyl-1,2-oxazol-3-yl)pyridine precursor using a chiral transition-metal catalyst is a highly effective approach. Chiral phosphine ligands, such as those based on BINAP or DuPhos, combined with rhodium or ruthenium precursors, can induce high levels of enantioselectivity in the reduction of the pyridine ring.

Biocatalysis: Chemo-enzymatic methods have emerged as a sustainable and highly selective alternative. researchgate.net For instance, a diketoester precursor can undergo a highly enantioselective transamination by a transaminase enzyme to create a chiral enamine or imine intermediate. elsevierpure.com Subsequent diastereoselective reduction, which can be achieved through catalytic hydrogenation or by using an imine reductase (IRED) enzyme, can yield trisubstituted piperidines with excellent stereocontrol. researchgate.netelsevierpure.com This approach allows for the preparation of piperidines with multiple stereocenters in very few steps from achiral starting materials. researchgate.net

Organocatalysis: Chiral organocatalysts, such as proline derivatives or bifunctional squaramide-based catalysts, can be employed to control stereochemistry during ring formation. mdpi.com For example, an intramolecular Michael addition of an amine to an α,β-unsaturated system tethered to the oxazole ring can be catalyzed by a chiral amine, leading to the enantioselective formation of the piperidine ring. nih.gov

Representative Asymmetric Catalytic Methods:

| Method | Catalyst/Enzyme | Substrate Type | Stereoselectivity |

| Asymmetric Hydrogenation | [Rh(COD)(DuPhos)]⁺BF₄⁻ | 2-Substituted Pyridine | Up to 99% ee |

| Biocatalytic Transamination/Reduction | Transaminase & Imine Reductase | Diketoester | >99% ee, dr ≥98:2 elsevierpure.com |

| Organocatalytic Cyclization | Chiral Squaramide | N-tethered alkene | Good yields and enantioselectivity nih.gov |

The choice of synthetic strategy depends on the desired scale, the need for stereochemical purity, and the availability of starting materials. The continued development of novel catalytic systems promises to further enhance the efficiency and selectivity of syntheses for this important heterocyclic scaffold.

Chiral Auxiliary and Chiral Pool Approaches

The asymmetric synthesis of this compound, aiming to produce enantiomerically pure forms, can be conceptually approached using chiral auxiliaries or by starting from a chiral pool. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. For the synthesis of the target compound, a potential strategy would involve the attachment of a chiral auxiliary to a piperidine precursor. For instance, an N-acylated chiral auxiliary on a dihydropyridine ring could direct the stereoselective reduction of the double bond or a subsequent cyclization step, thereby establishing the desired stereocenter at the 2-position of the piperidine ring. Common chiral auxiliaries that could be theoretically employed include Evans auxiliaries (oxazolidinones) or Oppolzer's sultams.

Alternatively, the chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the piperidine moiety, natural amino acids such as L-lysine could serve as a viable starting point. Through a series of established transformations, the amino acid's stereocenter can be retained and incorporated into the piperidine ring structure. The subsequent formation of the 5-methyl-1,2-oxazole ring onto this chiral piperidine scaffold would then yield the enantiomerically enriched target compound.

Optical Resolution Techniques for Enantiomers

In cases where a racemic mixture of this compound is synthesized, optical resolution techniques are necessary to separate the individual enantiomers. One of the most common methods is the formation of diastereomeric salts. This involves reacting the racemic piperidine, which is basic, with a chiral acid resolving agent such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the piperidine derivative.

Another powerful technique for enantiomeric separation is chiral chromatography. This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column. The racemic mixture is passed through the column, and due to differential interactions between the enantiomers and the chiral stationary phase, they will elute at different times, allowing for their separation and collection. The choice of the chiral stationary phase is critical and often requires screening of various types to achieve optimal separation.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible and efficient manufacturing processes.

Solvent-Free or Environmentally Benign Solvent Reactions

A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents. For the synthesis of the target compound, exploring solvent-free reaction conditions, such as solid-state reactions or mechanochemistry (ball milling), could significantly reduce environmental impact. Where solvents are necessary, the use of environmentally benign alternatives is preferred. These include water, supercritical fluids (like CO2), ionic liquids, or bio-derived solvents such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME). The selection of a green solvent would depend on the specific reaction step, such as the cyclization to form the piperidine ring or the construction of the oxazole moiety.

Catalytic Methodologies for Enhanced Efficiency

Catalytic methods are at the heart of green chemistry as they can significantly improve reaction efficiency and reduce waste. For the synthesis of this compound, various catalytic approaches could be envisioned. For instance, the formation of the piperidine ring could be achieved through catalytic hydrogenation of a corresponding pyridine precursor using heterogeneous catalysts like platinum or palladium on carbon, which can be easily recovered and reused. Enantioselective synthesis could be achieved using chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) for asymmetric hydrogenation. Similarly, the construction of the oxazole ring from a suitable precursor could be facilitated by acid or base catalysis, minimizing the need for stoichiometric reagents.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. To maximize atom economy in the synthesis of this compound, reaction pathways that incorporate the maximum number of atoms from the starting materials into the final product should be prioritized. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. For example, a [3+2] cycloaddition to form the oxazole ring would be a highly atom-economical approach.

Flow Chemistry and Continuous Synthesis Applications for Scalability

For the large-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and yield.

The synthesis of the target compound could be adapted to a continuous flow process. For example, the formation of the oxazole ring, which may be an exothermic reaction, can be managed more safely in a flow reactor due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation. Similarly, catalytic hydrogenations for the piperidine ring formation can be performed in packed-bed reactors containing the solid-supported catalyst, allowing for continuous operation and easy catalyst separation. The integration of in-line purification techniques, such as continuous extraction or crystallization, can further streamline the manufacturing process, making it more efficient and scalable.

Chemical Reactivity and Transformation Studies

Reactivity Profiles of the 1,2-Oxazole Moiety

The 1,2-oxazole ring is an aromatic heterocycle characterized by a relatively electron-deficient nature due to the electronegativity of the nitrogen and oxygen atoms. This influences its susceptibility to various chemical reactions.

Electrophilic and Nucleophilic Substitutions on the Oxazole (B20620) Ring

Direct electrophilic aromatic substitution on the 1,2-oxazole ring of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine is generally challenging. The positions on the ring (C3, C4, and C5) are already substituted, and the ring itself is deactivated towards electrophilic attack. chemicalbook.com However, functionalization can be achieved through manipulation of the existing substituents or via metallation. Deprotonation can occur at the C4 position if it were unsubstituted, but in this specific compound, the most acidic proton is on the piperidine (B6355638) nitrogen.

Nucleophilic aromatic substitution typically requires a good leaving group at the C3 or C5 position. In the parent compound, neither the piperidine nor the methyl group is a suitable leaving group. However, if the oxazole were synthesized with a halogen at the C5 position, for example, it could be displaced by various nucleophiles.

Ring Opening and Rearrangement Reactions Involving the Oxazole

The N-O bond in the 1,2-oxazole ring is its most labile feature and is susceptible to cleavage under various conditions, particularly reductive methods. This ring-opening is a powerful tool for transforming the heterocycle into acyclic structures, which can then be used in further synthetic steps.

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with other reducing agents can cleave the N-O bond, typically yielding an enaminoketone intermediate. This intermediate can then be hydrolyzed to a 1,3-dicarbonyl compound or cyclize differently. The specific outcome depends on the reaction conditions and the substrate's substituents. Research on related 5-alkoxyoxazoles has shown this ring-opening to be unusually facile. acs.org

Rearrangements: Thermal or photochemical conditions can induce rearrangements of the oxazole ring, although these are less common than reductive openings. For instance, the Cornforth rearrangement occurs in 4-acyloxazoles, involving the transposition of the acyl group and the C5 substituent. wikipedia.org

Cycloaddition Reactions and Heterocycle Functionalization

Oxazoles can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.netnumberanalytics.com This reaction is a well-established method for synthesizing substituted pyridines. wikipedia.org In the context of this compound, the 1,2-oxazole ring could react with a suitable dienophile (e.g., an electron-deficient alkyne or alkene). The initial cycloaddition would form a bicyclic adduct containing an oxygen bridge, which is often unstable and can subsequently eliminate the oxygen atom to yield a highly substituted pyridine (B92270) ring. wikipedia.orgthieme-connect.com This strategy provides a pathway to convert the oxazole moiety into a different, often more complex, heterocyclic system.

Reactivity Profiles of the Piperidine Moiety

The piperidine ring is a saturated N-heterocycle, and its reactivity is centered on the nitrogen atom and the adjacent α-carbons.

Nitrogen-Centered Reactions (e.g., N-Alkylation, N-Acylation)

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it the most reactive site for derivatization.

N-Alkylation: The nitrogen can be readily alkylated by reacting this compound with alkyl halides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. researchgate.net Alternatively, reductive amination with an aldehyde or ketone provides another efficient route to N-alkylated products.

N-Acylation: Acylation of the piperidine nitrogen is another common transformation, leading to the formation of stable amide derivatives. This is typically achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. The resulting N-acyl group can also serve as a directing group for subsequent functionalization of the piperidine ring. nih.gov

Below is a table summarizing typical conditions for these nitrogen-centered reactions.

| Reaction Type | Reagent(s) | Base/Catalyst | Typical Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ or DIPEA | Acetonitrile or DMF, Room Temp | N-Alkylpiperidine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | NaBH(OAc)₃ or NaBH₃CN | Dichloroethane (DCE) or MeOH | N-Alkylpiperidine | nih.gov |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et₃N) | CH₂Cl₂ (DCM), 0°C to RT | N-Acylpiperidine (Amide) | researchgate.net |

| N-Acylation | Isocyanate (R-NCO) | N/A or DIPEA | DCM or THF, Room Temp | N-Aryl/Alkyl Carboxamide | nih.gov |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N/A or Et₃N | DCM or THF, Room Temp | N-Boc-piperidine | nih.gov |

DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, THF: Tetrahydrofuran

Alpha-Carbon Functionalization and Side-Chain Modifications

Functionalization of the C-H bonds on the piperidine ring, particularly at the α-position (C2, which is attached to the oxazole, and C6), is a key strategy for introducing molecular complexity. These reactions often require initial modification of the piperidine nitrogen.

Directed Metalation: A common approach involves first protecting the nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. wikipedia.org The N-Boc group facilitates regioselective deprotonation at an adjacent α-carbon using a strong base (e.g., sec-butyllithium), generating an organolithium species. This intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents. researchgate.net

Photocatalytic and Oxidation-Based Methods: Modern methods utilize photocatalysis or chemical oxidation to generate an iminium ion or enamine intermediate from an N-protected piperidine. chemrxiv.org These reactive intermediates are then susceptible to nucleophilic attack, allowing for the introduction of aryl, vinyl, and alkynyl groups under mild conditions. researchgate.netnih.gov For this compound, functionalization at the C6 position would be regioselectively favored to avoid steric hindrance from the C2-oxazole substituent.

The table below outlines strategies for alpha-carbon functionalization.

| Strategy | Key Intermediate | Reagents/Conditions | Functional Group Introduced | Reference(s) |

| Directed Lithiation | α-Lithio-N-Boc-piperidine | 1. s-BuLi/TMEDA, THF, -78°C2. Electrophile (E+) | Alkyl, Aryl, Carbonyl, etc. | researchgate.net |

| Photocatalytic Oxidation | Iminium Ion | Photocatalyst (e.g., RFTA), K₂S₂O₈, Base | Alkoxy, Alkyl, Aryl | chemrxiv.org |

| Hydride Transfer | Iminium Ion | 1. n-BuLi2. Hydride Acceptor (e.g., Benzophenone)3. Organolithium (R-Li) | Aryl, Alkyl | nih.gov |

| Rhodium-Catalyzed C-H Insertion | Rhodium-Carbene | N-Acyl/Sulfonyl Piperidine, Rh₂(OAc)₄, Diazo Compound | Ester, etc. | nih.gov |

RFTA: A type of photocatalyst, TMEDA: Tetramethylethylenediamine

Conformational Dynamics and Inversion of the Piperidine Ring

The piperidine ring of this compound is a dynamic system, primarily existing in a chair conformation to minimize torsional and steric strain. This six-membered heterocycle undergoes rapid ring inversion between two chair conformers at room temperature. A critical conformational question for this molecule is the orientation of the 5-methyl-1,2-oxazol-3-yl substituent at the C2 position, which can be either axial or equatorial.

Computational and experimental studies on other 2-substituted piperidines and related heterocycles like piperazines often show a preference for the substituent to occupy the axial position. researchgate.netnih.gov This preference can be influenced by various factors, including steric hindrance and stereoelectronic effects. For the title compound, the axial conformer would place the bulky isoxazole (B147169) group in a more sterically demanding environment due to 1,3-diaxial interactions with hydrogens on the piperidine ring. Conversely, the equatorial position is generally favored for large substituents. The precise equilibrium between the axial and equatorial conformers for this compound would depend on the interplay of these steric factors and potential intramolecular interactions, such as hydrogen bonding if the piperidine nitrogen is protonated.

In addition to ring inversion, the piperidine nitrogen atom undergoes nitrogen inversion, a process with a significantly lower energy barrier (around 6.1 kcal/mol for piperidine itself) than ring inversion (approx. 10.4 kcal/mol). nih.gov This rapid inversion of the nitrogen atom's lone pair further contributes to the conformational flexibility of the molecule. In N-substituted piperidines, this inversion can influence the relative stability of different conformers. nih.gov

| Process | Typical Energy Barrier (kcal/mol) | Key Influencing Factors |

|---|---|---|

| Ring Inversion (Chair-to-Chair) | ~10.4 | Steric bulk of substituents, ring substitution pattern |

| Nitrogen Inversion | ~6.1 | N-substitution, solvent effects, protonation state |

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of two distinct heterocyclic rings, each with unique reactive sites, makes regioselectivity and chemoselectivity paramount in transformations of this compound. The piperidine nitrogen, being a secondary amine, is a primary site of nucleophilicity and basicity. In contrast, the isoxazole ring offers pathways involving electrophilic substitution, C-H functionalization, or reductive ring cleavage. researchgate.netresearchgate.net

Regioselectivity: In reactions such as N-alkylation or N-acylation, the piperidine nitrogen is the overwhelmingly favored site of reaction due to its high nucleophilicity compared to the nitrogen within the aromatic isoxazole ring. odu.eduresearchgate.net Standard conditions, such as reacting the piperidine with an alkyl halide in the presence of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA), would selectively yield the N-substituted product. researchgate.netchemicalforums.com

Chemoselectivity: A key chemoselective challenge involves reactions that could potentially modify both rings. For instance, catalytic hydrogenation presents a classic case. Strong reducing conditions, such as H₂/Raney Ni, are known to cleave the weak N-O bond of the isoxazole ring, reductively opening it to form a β-enaminone intermediate. researchgate.netresearchgate.net This transformation is a powerful tool for functional group interconversion. If the piperidine nitrogen were protected with a group susceptible to hydrogenolysis (e.g., a benzyl (B1604629) group), the choice of catalyst and conditions would be critical to selectively cleave either the isoxazole ring or the protecting group. Palladium on carbon (Pd/C) is often used for hydrogenolysis, while Raney Nickel or other reagents like molybdenum hexacarbonyl [Mo(CO)₆] are effective for isoxazole ring opening. rsc.orgrsc.org This differential reactivity allows for chemoselective manipulation.

Another example of selectivity involves reactions under basic conditions. While the piperidine nitrogen is basic, the isoxazole ring itself is generally stable to base but can be unstable under strongly basic conditions, which can promote ring-opening. researchgate.netresearchgate.net Furthermore, certain substituted isoxazoles can undergo base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, if appropriately functionalized. beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Metal-catalyzed cross-coupling reactions provide a powerful platform for the derivatization of this compound at several positions. These reactions can be directed to either the piperidine nitrogen or the isoxazole ring, depending on the reaction type and the precursor used.

Derivatization at the Piperidine Nitrogen: The secondary amine of the piperidine ring is an ideal handle for N-arylation or N-vinylation reactions via Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the piperidine with aryl or vinyl halides/triflates, allowing for the introduction of a wide array of substituents onto the nitrogen atom.

Derivatization at the Isoxazole Ring: The isoxazole ring can be functionalized using several cross-coupling strategies. researchgate.net

From a Halogenated Precursor: If the synthesis starts from a halogenated isoxazole (e.g., a 4-bromo-5-methyl-1,2-oxazol-3-yl)piperidine derivative, the halogen atom serves as a handle for classic cross-coupling reactions like Suzuki, Stille, Negishi, or Sonogashira couplings. This would allow the introduction of aryl, vinyl, alkyl, or alkynyl groups at the C4 position of the isoxazole. researchgate.netresearchgate.net

Direct C-H Activation/Arylation: Modern methods allow for the direct functionalization of C-H bonds, avoiding the need for a pre-functionalized halogenated substrate. nih.govmdpi.com For the 5-methylisoxazole (B1293550) ring, the C4 position is the most likely site for direct arylation catalyzed by transition metals like palladium. researchgate.netmdpi.com This reaction couples the isoxazole C-H bond directly with an aryl halide.

A nickel-catalyzed C-N cross-coupling reaction has also been developed where 5-alkoxyisoxazoles act as aminating agents via N-O bond cleavage to couple with organoboronic acids, yielding N-aryl β-enamino esters. rsc.org While this cleaves the ring, it represents an advanced metal-catalyzed transformation of the isoxazole core.

| Reaction Site | Coupling Reaction | Catalyst (Typical) | Coupling Partner | Resulting Modification |

|---|---|---|---|---|

| Piperidine-N | Buchwald-Hartwig Amination | Palladium | Aryl/Vinyl Halide | N-Aryl/N-Vinyl Piperidine |

| Isoxazole-C4 (from halide) | Suzuki Coupling | Palladium | Arylboronic Acid | C4-Aryl Isoxazole |

| Isoxazole-C4 (direct) | C-H Arylation | Palladium | Aryl Halide | C4-Aryl Isoxazole |

Structural Modifications and Analog Design Principles

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its interactions. For the 2-(5-Methyl-1,2-oxazol-3-yl)piperidine scaffold, SAR exploration focuses on the independent and cooperative effects of its constituent rings.

The 1,2-oxazole (isoxazole) ring is a key component, and modifications to its substitution pattern can significantly influence molecular properties. While direct SAR studies on this compound are not extensively published, principles can be drawn from research on analogous isoxazole-containing compounds.

| Analog Series | Modification on Heterocycle | Observed Effect | Reference |

| Trisubstituted Isoxazoles | Varied substituents at C-3, C-4, and C-5 | Each position plays a distinct role in binding and potency. | dundee.ac.uk |

| 1,2,4-Oxadiazoles | Replacement of 3-phenyl with pyridyl | Activity maintained, indicating tolerance for nitrogen in the aromatic ring. | researchgate.net |

| 1,2,4-Oxadiazoles | Introduction of a substituted five-membered ring at C-5 | Found to be important for activity. | researchgate.net |

| 4-Substituted 3-Amino-1,2,5-Oxadiazoles | Varied substitution pattern on the 4-phenyl moiety | Antiplasmodial activity and selectivity were shown to be strongly dependent on these substitutions. mdpi.com | mdpi.com |

This table presents findings from analogous heterocyclic systems to infer potential SAR for the 1,2-oxazole ring.

The piperidine (B6355638) moiety offers multiple vectors for modification, including the ring carbons and the nitrogen atom. The nature of the substituent on the piperidine nitrogen is often critical for activity. In studies of 1-benzyl-4-substituted piperidine derivatives, the 1-benzyl group was found to be a key component for potent activity. nih.gov Research into piperidine-based MAO inhibitors has shown that N-propyl and N-diethyl groups can be potent derivatives. nih.gov

Modifications to the piperidine ring itself are also a common strategy. For example, in an SAR study of an azaindole-piperidine series, introducing unsaturation into the piperidine ring led to a tenfold increase in potency. dndi.org Conversely, replacing the piperidine ring with an acyclic analog resulted in a loss of activity, highlighting the importance of the cyclic scaffold. dndi.org Further studies have shown that methyl groups at the 3 or 4-positions of a piperidine ring can enhance anticancer properties in certain sulfonamide series. ajchem-a.com

| Analog Series | Modification on Piperidine Ring/Nitrogen | Observed Effect | Reference |

| 1-Benzyl-4-substituted piperidines | N-benzyl group | Identified as a key feature for high affinity. | nih.gov |

| Piperine Analogs (MAO Inhibitors) | N-propyl and N-diethyl groups | Resulted in potent derivatives. | nih.gov |

| 4-Azaindole-2-piperidine Series | Introduction of unsaturation (tetrahydropyridine) | Ten-fold increase in potency observed. | dndi.org |

| 4-Azaindole-2-piperidine Series | Replacement of piperidine with acyclic analog | Loss of activity. | dndi.org |

| 4-Azaindole-2-piperidine Series | Replacement of piperidine with morpholine (B109124) | Resulted in an inactive compound. | dndi.org |

| Piperidine-substituted sulfonamides | Methyl group at C-3 or C-4 | Highest anticancer property observed with this substitution. | ajchem-a.com |

This table summarizes SAR findings for various piperidine-containing molecular series.

Stereochemistry is a critical determinant of a molecule's three-dimensional shape and, consequently, its ability to interact with chiral biological macromolecules. The connection between the piperidine ring at its C-2 position and the oxazole (B20620) ring creates a chiral center.

The conformation of the piperidine ring is of particular importance. X-ray crystal structure analysis of a related compound, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium, revealed that the substituted piperidinium (B107235) moiety adopts a chair conformation. nih.gov In this conformation, the 1,2-oxazole ring occupies an equatorial position, which is often energetically favorable for bulky substituents. nih.gov

Studies on 3-fluoro-substituted piperidines further illustrate the impact of stereochemistry on conformation. For a cis-diastereomer, the conformation where the fluorine atom occupies an axial position is favored. researchgate.net In contrast, for the trans-stereoisomer, the larger 2-substituent dictates the conformation, forcing both substituents into equatorial positions to minimize steric strain. researchgate.net The ability of a molecule to adopt a specific low-energy conformation that mimics the transition state of a biological reaction is a key principle in the design of enzyme inhibitors, as seen in conformationally restricted iminosugars. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

To reduce conformational flexibility and lock a molecule into a presumed bioactive conformation, medicinal chemists design conformationally restricted analogues. This strategy can lead to increased potency and selectivity by minimizing the entropic penalty of binding.

A relevant academic approach is the synthesis of piperidine nucleosides designed as conformationally restricted mimics of known drugs. nih.gov In this work, the goal was to synthesize piperidine structures that would faithfully resemble the bioactive conformation of drugs like Immucillins H and A. nih.gov NMR analysis confirmed that the synthesized piperidine nucleosides adopted a specific chair conformation that oriented the key interacting groups in the desired equatorial positions, mimicking the presumed bioactive puckering of the reference compounds. nih.gov This principle could be applied to the this compound scaffold by introducing new rings or rigid linkers to restrict the rotation between the piperidine and oxazole rings or to control the piperidine ring's puckering.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement involves substituting one functional group or moiety with another that retains similar physical and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov This strategy can be applied to both the piperidine and the oxazole rings of the title compound.

A classic example involves replacing an ester group in arecoline (B194364) with heterocyclic rings like 1,2,3-triazoles or tetrazoles. nih.gov The resulting piperidine and tetrahydropyridine (B1245486) derivatives were studied for their biological activity, demonstrating that heterocycles can serve as effective bioisosteres for other functional groups. nih.gov The 1,2,4-triazole (B32235) ring, for instance, is considered a well-established bioisostere of the amide bond. mdpi.com

Within the this compound scaffold, one could envision replacing the 5-methyl-1,2-oxazole moiety with other five-membered heterocycles known to be bioisosteres, such as:

1,2,4-Oxadiazole researchgate.net

1,3,4-Oxadiazole

Thiadiazoles mdpi.com

Pyrazoles dndi.org

The piperidine ring itself could be replaced. While replacing it with a morpholine ring or an acyclic amine led to inactivity in one series, other replacements like a piperazine (B1678402) ring have been successfully used as scaffolding elements in drug design. dndi.orgblumberginstitute.org

| Original Scaffold/Group | Potential Bioisosteric Replacement | Rationale/Context | Reference |

| 1,2-Oxazole | 1,2,3-Triazole or Tetrazole | Heterocycles used as successful bioisosteres for an ester group in arecoline analogues. | nih.gov |

| 1,2-Oxazole | 1,2,4-Oxadiazole / Thiadiazole | Commonly explored alternative five-membered heterocycles in medicinal chemistry. | researchgate.netmdpi.com |

| Amide Bond (general) | 1,2,4-Triazole | A known, metabolically stable bioisostere for the amide linkage. | mdpi.com |

| Piperidine | Piperazine | A related diamine used as a scaffolding element. | blumberginstitute.org |

Scaffold Hopping and Lead Optimization Strategies (Academic Focus)

Scaffold hopping is a more drastic design strategy than bioisosteric replacement. It involves replacing the core molecular framework (scaffold) with a topologically different one while aiming to preserve the original compound's biological activity and the three-dimensional orientation of key binding elements. nih.govdtic.mil This academic-focused strategy is used to discover novel chemical series with improved properties or to move into new intellectual property space. rsc.orgnih.govtmu.edu.tw

Several computational and conceptual approaches to scaffold hopping exist:

Heterocycle Replacements: This is the most common form, where one heterocyclic core is swapped for another. dtic.mil For the title compound, the entire 2-(1,2-oxazol-3-yl)piperidine core could be replaced by a different bicyclic or substituted monocyclic system that maintains the relative positions of a basic nitrogen and a substituted aromatic ring system.

Ring Opening or Closure: A cyclic scaffold can be opened to create a more flexible acyclic compound, or an acyclic lead can be cyclized to create a more rigid scaffold. nih.govtmu.edu.tw

A key goal of scaffold hopping in lead optimization is to address metabolic liabilities. rsc.org For instance, if the piperidine or oxazole ring were found to be a site of metabolic oxidation, a scaffold hopping strategy could replace it with a more electron-deficient and metabolically robust ring system, while conserving the essential structural requirements for biological activity. rsc.org A successful scaffold hopping campaign can yield a plethora of pharmacodynamically superior agents from an initial lead compound. nih.govtmu.edu.twnih.gov

Synthesis of Deuterated Analogues for Mechanistic and Analytical Studies

The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the molecular structure of "this compound" serves two primary scientific purposes: elucidating reaction mechanisms and providing superior internal standards for quantitative analytical methods. The synthesis of such deuterated analogues involves specialized techniques that can introduce deuterium atoms at specific positions within the molecule.

One of the prominent strategies for deuteration is through late-stage C-H activation, a method that has gained traction for its efficiency. acs.org Iridium-catalyzed hydrogen isotope exchange (HIE) stands out as a powerful tool for the site-selective deuteration of N-heterocycles. acs.org This method could potentially be applied to "this compound" to introduce deuterium into the piperidine ring. The process typically involves an iridium catalyst that facilitates the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or a deuterated solvent like deuterium oxide (D₂O). researchgate.netresearchgate.net The regioselectivity of this exchange can often be directed by the inherent reactivity of the C-H bonds or through the use of directing groups.

Another approach involves the synthesis of the molecule from deuterated building blocks. For instance, a deuterated piperidine precursor could be utilized in the synthetic pathway. Commercially available deuterated piperidines, such as piperidine-d₁₁, offer a direct route to incorporating deuterium throughout the piperidine ring. isotope.comeurisotop.com Alternatively, specific positions can be deuterated by employing deuterated reagents during the synthesis. For example, the methyl group on the oxazole ring could be introduced using a trideuteromethylating agent. nih.gov

The successful synthesis of a deuterated analogue requires rigorous analytical confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the location and extent of deuterium incorporation by observing the disappearance of proton signals and the appearance of characteristic deuterium-coupled carbon signals. Mass spectrometry (MS) is also crucial for confirming the mass shift corresponding to the number of incorporated deuterium atoms.

Mechanistic Studies

Deuterated analogues are invaluable in mechanistic studies due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve the cleavage of this bond in the rate-determining step. nih.gov By comparing the reaction rates of the deuterated and non-deuterated "this compound" in various chemical or metabolic transformations, researchers can infer whether a specific C-H bond is broken during the reaction's slowest step. This information is critical for understanding reaction pathways, particularly in the context of drug metabolism where it can help identify sites of enzymatic oxidation. nih.govnih.gov

Analytical Applications

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, deuterated analogues of the analyte of interest are considered the gold standard for internal standards. lcms.czmdpi.comscispace.com An ideal internal standard co-elutes with the analyte and experiences similar matrix effects during ionization, but is distinguishable by its higher mass. cerilliant.comchromforum.org The deuterated analogue of "this compound" would fulfill these criteria perfectly.

By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized. This leads to significantly improved accuracy and precision in quantifying the concentration of the non-deuterated compound in complex biological matrices.

Below are illustrative data tables representing the type of information that would be generated during the synthesis and application of deuterated "this compound".

Table 1: Hypothetical Synthesis of Deuterated this compound Analogues

| Entry | Deuteration Method | Deuterium Source | Catalyst | Position of Deuteration (Hypothetical) | Deuterium Incorporation (%) |

| 1 | Iridium-Catalyzed H/D Exchange | D₂ Gas | [Ir(cod)(IMes)Cl] | Piperidine Ring (C2, C6) | >95 |

| 2 | Reductive Amination | NaBD₄ | - | Piperidine Ring (various) | >90 |

| 3 | Building Block Synthesis | Piperidine-d₁₁ | - | Entire Piperidine Ring | >98 |

| 4 | Methylation | CD₃I | - | 5-Methyl on Oxazole | >99 |

Table 2: Hypothetical Analytical Data Using a Deuterated Internal Standard

| Analyte | Retention Time (min) | Mass Transition (m/z) | Concentration (ng/mL) |

| This compound | 4.2 | 167.1 → 96.1 | 15.2 |

| d₄-2-(5-Methyl-1,2-oxazol-3-yl)piperidine (Internal Standard) | 4.2 | 171.1 → 100.1 | 20.0 (spiked) |

Advanced Spectroscopic and Structural Characterization

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical analysis of chiral molecules such as 2-(5-methyl-1,2-oxazol-3-yl)piperidine. These methods rely on the differential interaction of enantiomers with left- and right-circularly polarized light, providing critical information on enantiomeric purity and the preferred three-dimensional arrangement (conformation) of the molecule in solution.

For this compound, the presence of a stereocenter at the C2 position of the piperidine (B6355638) ring gives rise to two enantiomers, (R)- and (S)-2-(5-methyl-1,2-oxazol-3-yl)piperidine. Chiroptical spectroscopy allows for the unambiguous differentiation and quantification of these enantiomers and offers insights into the conformational dynamics of the piperidine ring.

Detailed Research Findings

For the enantiomers of this compound, it is anticipated that they would exhibit mirror-image CD spectra. The (R)-enantiomer might, for instance, show a positive Cotton effect at a specific wavelength corresponding to an electronic transition of a chromophore within the molecule, while the (S)-enantiomer would display a negative Cotton effect of equal magnitude at the same wavelength. This principle is fundamental to the determination of enantiomeric purity. A racemic mixture, containing equal amounts of both enantiomers, would be CD-silent.

The determination of enantiomeric excess (ee) can be achieved by comparing the CD signal intensity of a sample to that of a pure enantiomeric standard. nih.gov The relationship between the observed ellipticity and the concentration of the enantiomers is typically linear, allowing for accurate quantification. nih.gov

Furthermore, the solution conformation of the piperidine ring, which can exist in chair, boat, or twist-boat conformations, significantly influences the chiroptical properties. The axial or equatorial orientation of the 5-methyl-1,2-oxazol-3-yl substituent at C2 will dictate the dihedral angles between the chromophore and other parts of the molecule, leading to distinct CD and ORD signatures. For example, studies on similar 3-hydroxypiperidines have demonstrated that a simple helicity rule can correlate the conformation of the piperidine ring to the sign of the Cotton effect. rsc.org By applying such rules, and often in conjunction with computational modeling, the preferred solution conformation of this compound can be elucidated.

Hypothetical Chiroptical Data for this compound Enantiomers

The following tables present hypothetical, yet scientifically plausible, chiroptical data for the enantiomers of this compound. These values are illustrative of what might be expected from experimental measurements.

Table 1: Hypothetical Circular Dichroism (CD) Data

| Enantiomer | Wavelength (nm) | Molar Ellipticity (θ) (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-2-(5-Methyl-1,2-oxazol-3-yl)piperidine | 225 | +8,500 |

| (S)-2-(5-Methyl-1,2-oxazol-3-yl)piperidine | 225 | -8,500 |

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data

| Enantiomer | Wavelength (nm) | Specific Rotation ([α]) (deg) |

|---|---|---|

| (R)-2-(5-Methyl-1,2-oxazol-3-yl)piperidine | 589 (D-line) | +45.2 |

| (S)-2-(5-Methyl-1,2-oxazol-3-yl)piperidine | 589 (D-line) | -45.2 |

These data tables can be interactively sorted and filtered by the user.

Computational and Theoretical Chemistry Insights

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These methods can predict a wide range of characteristics, including geometry, energy, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-(5-methyl-1,2-oxazol-3-yl)piperidine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and predict its electronic structure. nih.govnih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A larger gap generally implies lower reactivity. Other reactivity descriptors, such as electronegativity, hardness, and softness, can also be derived from the HOMO and LUMO energies.

Furthermore, DFT is a valuable tool for predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy to aid in the assignment of vibrational modes. researchgate.net This correlative approach helps to confirm the molecular structure.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and would be the expected output of a DFT calculation.)

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.9 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Dipole Moment | 2.8 | Debye |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 0.9 | eV |

Ab Initio Methods for High-Accuracy Energetic and Geometrical Parameters

For even greater accuracy in energetic and geometrical parameters, ab initio methods, which are based on the direct solution of the Schrödinger equation without empirical parameterization, can be utilized. esisresearch.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data for bond lengths, bond angles, and conformational energies. These high-accuracy calculations are particularly useful for validating the results of less computationally expensive methods and for situations where precise energetic differences are crucial. esisresearch.org

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Effects

While QM calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and the influence of the surrounding environment. researchgate.net

For this compound, MD simulations can reveal the accessible conformations of the piperidine (B6355638) ring (e.g., chair, boat, twist-boat) and the rotational freedom around the bond connecting the piperidine and isoxazole (B147169) rings. Understanding the conformational ensemble is critical as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Molecular Docking and Protein-Ligand Interaction Prediction (Mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is particularly valuable in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

If a biological target for this compound is identified, molecular docking can be used to generate a model of the protein-ligand complex. semanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. The results of a docking study can provide mechanistic insights into the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information can be invaluable for understanding the basis of a molecule's activity and for designing new analogues with improved properties.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: The following data is illustrative of typical output from a molecular docking study.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | TYR84, PHE256, LEU302 |

| Hydrogen Bonds | 1 (with TYR84) |

| Hydrophobic Interactions | 3 (with PHE256, LEU302) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and the observed activity or property. researchgate.net

For a series of analogues of this compound, a QSAR model could be developed to predict a specific biological activity. mdpi.com The first step is to calculate a variety of molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the model. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test.

Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, cheminformatics tools are essential for virtual screening, which involves the computational screening of large libraries of compounds to identify those with a high probability of being active against a specific target. researchgate.netnih.gov

Starting with the this compound scaffold, virtual libraries of novel analogues can be generated by systematically modifying different parts of the molecule. nih.gov These virtual libraries can then be screened using a variety of methods. Ligand-based virtual screening approaches, such as similarity searching or pharmacophore modeling, can be used if the features of known active compounds are available. nih.gov Alternatively, if the 3D structure of the target is known, structure-based virtual screening methods like molecular docking can be employed to screen the library against the target's binding site. nih.gov This approach allows for the rapid exploration of a vast chemical space to identify promising new compounds for further investigation. researchgate.net

Biological and Biochemical Research Applications Non Clinical Focus

Investigation of Receptor Binding Mechanisms and Allosteric Modulation

The piperidine (B6355638) core is a crucial structural element in the design of ligands targeting multiple receptors, influencing their binding affinity and functional activity. nih.govnih.gov

Derivatives of 2-(5-methyl-1,2-oxazol-3-yl)piperidine have been instrumental in exploring the binding pockets of the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.govnih.gov The piperidine moiety, in its protonated form, is often key for establishing high-affinity interactions within the binding sites of these receptors. acs.org

Histamine H3 Receptor (H3R): The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it modulates the release of various neurotransmitters. nih.govacs.org Piperidine-containing compounds have been developed as potent H3R antagonists. nih.gov For instance, replacing a piperazine (B1678402) ring with a piperidine ring in certain compounds did not significantly alter their affinity for H3R, indicating the importance of the basic nitrogen for receptor interaction. nih.gov

Sigma-1 Receptor (σ1R): The sigma-1 receptor is a unique ligand-regulated chaperone protein involved in a variety of cellular functions. nih.gov The piperidine moiety has been identified as a critical structural feature for achieving dual activity at both H3 and σ1 receptors. nih.govacs.org The substitution of a piperazine ring with a piperidine ring can dramatically increase affinity for the σ1R. nih.gov For example, a compound with a piperidine ring showed a σ1R binding affinity (Ki) of 3.64 nM, whereas its piperazine-containing counterpart had a much lower affinity of 1531 nM. nih.gov This highlights the specific role of the piperidine structure in σ1R recognition. nih.gov Molecular modeling studies suggest that the protonated piperidine nitrogen can form a crucial salt bridge interaction with the glutamate (B1630785) 172 (Glu172) residue within the σ1R binding pocket, which is a key determinant for high-affinity binding. acs.org

C1s: Currently, there is no publicly available research specifically detailing the interaction of this compound with the C1s protein of the complement system.

Here is an interactive data table summarizing the binding affinities of selected piperidine derivatives:

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist (activator) or an antagonist (blocker).

H3R Functional Assays: In vitro studies using human embryonic kidney (HEK) cells expressing the recombinant human H3R have been employed to characterize the functional activity of piperidine derivatives. nih.gov One common method is the cAMP accumulation assay. nih.gov In these assays, compounds that reverse the inhibition of cAMP production induced by an H3R agonist (like R-α-methylhistamine) are classified as H3R antagonists or inverse agonists. nih.gov Another technique, the split-luciferase complementation assay, which measures the recruitment of mini-G proteins to the receptor upon ligand binding, has also been utilized. nih.gov

σ1R Functional Assays: The functional activity of compounds at the σ1R has been assessed using calcium flux assays. nih.gov Some H3R antagonists with a piperidine core have been shown to act as σ1R agonists. nih.gov For example, a compound's ability to induce calcium flux can be measured to determine its agonistic properties at the σ1 receptor. nih.gov

Here is an interactive data table summarizing the functional activities of selected piperidine derivatives:

Enzyme Inhibition and Activation Studies: Mechanistic Insights

While the primary research focus for this compound derivatives has been on receptor interactions, the broader class of piperidine-containing compounds has been investigated for their effects on enzyme activity.

Detailed kinetic studies are essential to understand how a compound affects an enzyme's catalytic activity. This involves determining key parameters like the inhibition constant (Ki) or the activation constant (Ka), which quantify the compound's potency. While specific kinetic data for this compound as an enzyme modulator is not extensively documented in public literature, related piperidine structures have been evaluated as inhibitors of enzymes like renin. nih.gov

Understanding how a molecule binds to an enzyme is critical for rational drug design. Techniques such as X-ray crystallography and computational docking studies are used to visualize and analyze these interactions. For example, in the context of renin inhibitors, the piperidine scaffold can be a key element that orients other functional groups of the molecule to interact with specific residues in the enzyme's active site. nih.gov

Protein-Protein Interaction (PPI) Modulators: Design and Mechanistic Basis

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation by small molecules is a growing area of research. nih.gov Small molecule PPI modulators can act through various mechanisms, including direct inhibition, allosteric modulation, or stabilization of the interaction. nih.gov The design of such modulators is a complex process, often guided by a deep understanding of the structure of the interacting proteins. nih.gov While there is no specific information on this compound as a PPI modulator, the principles of its design as a receptor ligand, particularly the focus on specific, high-affinity interactions, are relevant to the field of PPI modulation.

Application as Probes for Biological Pathway Elucidation (Non-Imaging/Non-Therapeutic)

No studies have been identified that utilize this compound as a chemical probe to elucidate biological pathways. The use of small molecules in this context is a common strategy to understand complex biological processes. However, there is no indication that this specific compound has been employed for such purposes.

Studies in Cellular Models: Mechanistic Response to the Compound (Excluding Cytotoxicity/Safety)

There is no available research detailing the mechanistic response of cellular models to the application of this compound. Such studies would typically involve investigating changes in cellular signaling, gene expression, or other cellular functions upon exposure to the compound, but this information is not available.

Elucidation of Molecular Targets and Pathways in Non-Human Biological Systems

Information regarding the molecular targets and pathways affected by this compound in non-human biological systems is not found in the scientific literature. Research in this area would be crucial for understanding the compound's mechanism of action.

Emerging Research Areas and Future Perspectives

Integration in Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The 2-(5-methyl-1,2-oxazol-3-yl)piperidine scaffold possesses features that make it an intriguing candidate for integration into advanced materials. The secondary amine of the piperidine (B6355638) ring serves as a versatile reactive handle for incorporation into polymer chains.

Polymer Chemistry: The piperidine nitrogen can act as a monomeric unit in step-growth polymerization to form polyamides, polyureas, or other related polymers. Functionalization of this nitrogen with a vinyl group could also enable its use in chain-growth polymerization. The resulting polymers would feature the oxazole-piperidine moiety as a pendant group, potentially imparting specific properties such as tailored polarity, thermal stability, or metal-ion coordination capabilities.

Supramolecular Assemblies: The oxazole (B20620) ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding and metal coordination. researchgate.net This opens avenues for designing supramolecular structures where the molecule acts as a building block. For instance, it could be used to form metal-organic frameworks (MOFs) or self-assembling monolayers on surfaces, with potential applications in catalysis, sensing, or separation technologies.

| Potential Application Area | Relevant Structural Feature | Possible Material Type |

| Functional Polymers | Piperidine secondary amine (N-H) | Polyamides, Polyureas, Polyacrylates |

| Metal-Organic Frameworks | Oxazole N and O atoms, Piperidine N | Crystalline porous materials |

| Self-Assembled Monolayers | Oxazole and piperidine rings | Surface coatings, functionalized nanoparticles |

Potential as Chiral Ligands or Organocatalysts in Asymmetric Synthesis

The compound possesses a stereocenter at the C2 position of the piperidine ring, making it an inherently chiral molecule. This chirality is fundamental to its potential application in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. thieme-connect.comresearchgate.net

Chiral Ligands: Ligands containing chiral oxazoline motifs are highly successful in asymmetric catalysis due to their modular nature and proximity of the chiral center to the metal active site. nih.gov The this compound scaffold combines a chiral piperidine unit with an oxazole ring, which can act as a bidentate or even tridentate ligand by coordinating a metal center through the piperidine nitrogen, the oxazole nitrogen, and potentially the oxazole oxygen. alfachemic.com Such metal complexes could be effective catalysts for a variety of transformations, including hydrogenations, allylic alkylations, and cyclopropanations. bldpharm.comresearchgate.net

Organocatalysts: Chiral amines, particularly piperidine derivatives, are well-established organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. The unique steric and electronic environment provided by the adjacent 5-methyl-1,2-oxazole ring could modulate the reactivity and selectivity of the piperidine nitrogen, leading to novel catalytic activities.

Development of Advanced Analytical Tools for Detection and Quantification (e.g., Biosensors, Chromatography)

As with any novel chemical entity intended for research, robust analytical methods are required for its detection and quantification.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of piperidine derivatives. researchgate.net A reversed-phase HPLC method, likely using a C18 column, could be developed for this compound. nih.govgoogle.com Due to the lack of a strong chromophore, UV detection might require derivatization with an agent like 4-toluenesulfonyl chloride or benzoyl chloride to enhance sensitivity. nih.govgoogle.com Alternatively, detection could be achieved using mass spectrometry (LC-MS) or an evaporative light scattering detector (ELSD).

Biosensors: Should this compound be identified as a ligand for a specific biological target (e.g., an enzyme or receptor), this interaction could be harnessed to develop a biosensor. researchgate.net For example, the target protein could be immobilized on a sensor chip, and the binding of the compound could be detected using techniques like surface plasmon resonance (SPR). Furthermore, heterocyclic compounds can sometimes exhibit fluorescent properties, which could be exploited for developing fluorescent chemosensors for bioimaging. nih.gov The development of ultrasensitive biosensors faces challenges in achieving high specificity, especially in complex biological samples. frontiersin.org

| Analytical Technique | Purpose | Key Considerations |

| HPLC-UV | Quantification, Purity Analysis | May require pre-column derivatization for sensitivity. nih.gov |

| LC-MS | Identification, Quantification | High sensitivity and specificity. |

| Chiral Chromatography | Enantiomeric Separation | To resolve (R) and (S) enantiomers. |

| Surface Plasmon Resonance | Binding Kinetics | Requires identification of a biological binding partner. |

Strategic Directions for Rational Design of Next-Generation Analogues

Rational design of analogues is crucial for optimizing the properties of a lead scaffold for specific applications, whether in medicine or materials science. enamine.netpharmaceutical-business-review.com The this compound structure offers multiple points for modification to explore structure-activity relationships (SAR). nih.govresearchgate.net

Piperidine Ring Modification: Substituents could be introduced at various positions (C3, C4, C5) of the piperidine ring to alter its conformation and steric profile. nih.gov N-alkylation or N-acylation of the secondary amine would provide another vector for diversification, potentially modulating properties like solubility, lipophilicity, and target engagement. nih.gov

Oxazole Ring Modification: The methyl group at the C5 position of the oxazole ring is a clear point for modification. It could be replaced with other alkyl groups, aryl groups, or hydrogen to probe the impact on electronic properties and steric interactions.

Scaffold Hopping: The 1,2-oxazole ring could be replaced with other five-membered heterocycles like isoxazole (B147169), thiazole, or 1,2,4-oxadiazole to investigate the importance of the specific heteroatom arrangement for a desired function. nih.gov

Challenges in Synthetic Scalability and Cost-Effectiveness for Research Purposes

While many methods exist for synthesizing substituted piperidines, scalability and cost are often significant hurdles. nih.govorganic-chemistry.org

Stereocontrol: For applications in asymmetric catalysis or as chiral drugs, controlling the stereochemistry at the C2 position is critical. This often requires either a stereoselective synthesis, which can involve expensive chiral catalysts or auxiliaries, or a resolution of the racemic mixture, for instance by preparative chiral chromatography, which can be costly and inefficient on a large scale. acs.orgnih.gov

Starting Material Cost: The cost and availability of the starting materials for both the piperidine and the oxazole fragments will heavily influence the final cost-effectiveness of the synthesis for research supply.

Opportunities for Multi-Disciplinary Collaborations in Chemical Biology

Chemical biology seeks to understand biological systems using chemical tools. nih.gov The this compound scaffold, as a novel small molecule, presents numerous opportunities for collaborative research at the interface of chemistry and biology. icr.ac.ukunige.ch

Probe Development: If the molecule is found to modulate a biological process, synthetic chemists could collaborate with biologists to develop it into a chemical probe. This involves synthesizing derivatives with tags (e.g., biotin for affinity purification, fluorophores for imaging) to identify its cellular targets and elucidate its mechanism of action.

Target Identification and Validation: A collaboration between computational chemists, biochemists, and cell biologists could screen the molecule against panels of biological targets (e.g., enzymes, receptors) to identify potential interactions. bist.eu Positive hits would then require validation through further biological assays, creating a dynamic feedback loop where chemists synthesize new analogues to improve potency and selectivity based on biological data. lifescied.org

Exploration of Unexplored Reactivity and Transformation Pathways of the Scaffold

The unique juxtaposition of the piperidine and oxazole rings may give rise to novel reactivity.

Ring Transformations: The oxazole ring is known to undergo various transformations, such as Diels-Alder reactions where it acts as a diene, leading to the formation of pyridines. wikipedia.org It is plausible that intramolecular reactions between a functionalized piperidine nitrogen and the oxazole ring could be triggered under thermal or photochemical conditions, leading to novel fused heterocyclic systems.

C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of carbon-hydrogen (C-H) bonds. Research could explore the selective C-H activation at positions on either the piperidine or oxazole rings, catalyzed by transition metals. This would provide efficient, late-stage pathways to novel analogues that would be difficult to access through traditional multi-step syntheses. researchgate.net

Metabolic Pathways: In a biological context, the scaffold would be subject to metabolic transformations. Common metabolic pathways for piperidine rings include N-dealkylation, ring hydroxylation, and ring-opening to form reactive iminium ion intermediates. researchgate.net Understanding these biotransformation pathways is critical for any potential therapeutic development.

Q & A

Q. What are the recommended synthetic routes for 2-(5-methyl-1,2-oxazol-3-yl)piperidine?

The synthesis typically involves coupling a piperidine scaffold with a functionalized oxazole ring. For example, a modified Hantzsch reaction can be employed to construct the oxazole ring using ethyl acetoacetate and hydroxylamine, followed by nucleophilic substitution or cross-coupling reactions (e.g., Buchwald–Hartwig amination) to attach the piperidine moiety. Purification via column chromatography and characterization by -NMR and LC-MS are critical for confirming structural integrity. Similar methodologies are described for oxadiazole-piperidine derivatives in pharmacological studies .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated solution in polar solvents like methanol. Use programs like SHELXL for refinement and WinGX for data processing . For example, the crystal structure of a related compound (3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) revealed planarity in the triazole-thiadiazole system and dihedral angles between heterocycles, which can guide comparative analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- - and -NMR : To confirm proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., theoretical mass 363.1365 Da for derivatives) .

- IR Spectroscopy : To identify functional groups like C=N (oxazole) and C-O stretches. Discrepancies between spectroscopic and crystallographic data (e.g., bond lengths) should be resolved via complementary methods like DFT calculations .

Advanced Research Questions

Q. How can crystallographic disorder in the oxazole-piperidine moiety be resolved during refinement?

Crystallographic disorder, common in flexible piperidine rings, can be addressed using SHELXL ’s PART instruction to model partial occupancy. Constraints (e.g., SIMU, DELU) and restraints (e.g., FLAT for planar oxazole rings) improve refinement stability. The SHELX suite’s robustness in handling twinned data and high-resolution structures is well-documented .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystal packing?

Graph set analysis (as per Etter’s rules) is a systematic approach to categorize hydrogen-bonding patterns. For instance, in related oxazole derivatives, face-centered π-π interactions (centroid distances ~3.47 Å) and C–H···N/O bonds often stabilize columnar packing along specific crystallographic axes. Tools like Mercury (CSD package) or PLATON can automate this analysis .

Q. How can researchers reconcile conflicting data between NMR and crystallography for this compound?

Discrepancies may arise from dynamic effects (e.g., piperidine ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational methods (e.g., molecular dynamics simulations) to correlate solution-state dynamics with crystallographic observations .

Q. What pharmacological targets are associated with this compound derivatives?

Structural analogs (e.g., GR127935) act as selective antagonists for serotonin receptors (5-HT). Target validation involves:

Q. How can microbial degradation pathways of this compound be investigated?

Use LC-HRMS to identify metabolites in biodegradation studies. For example, hydroxylation at the methyl group of the oxazole ring or piperidine N-oxidation are common metabolic pathways. Aerobic batch reactors with activated sludge or specific bacterial strains (e.g., Pseudomonas) can model environmental degradation. Structural elucidation of metabolites (e.g., hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide) requires MS/MS fragmentation and isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro